molecular formula C10H10ClNO B12822398 8-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

8-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B12822398
M. Wt: 195.64 g/mol
InChI Key: YYZNNPKNIBUIKJ-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic compound belonging to the isoquinoline family. This compound is characterized by the presence of a chlorine atom at the 8th position, a methyl group at the 2nd position, and a dihydroisoquinolinone core. Isoquinolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-methylbenzylamine and 2-chlorobenzoyl chloride as starting materials. The reaction proceeds through an intramolecular cyclization facilitated by a base such as sodium hydride in a solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 8-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine: The compound is investigated for its potential pharmacological properties. Isoquinoline derivatives are known for their activity against a range of biological targets, including enzymes and receptors. Research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials where specific structural features of isoquinolines are desired.

Mechanism of Action

The mechanism of action of 8-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The chlorine and methyl groups can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

    8-Chloro-1,2-dihydroisoquinolin-3(4H)-one: Lacks the methyl group at the 2nd position.

    2-Methyl-1,2-dihydroisoquinolin-3(4H)-one: Lacks the chlorine atom at the 8th position.

    8-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: Has a bromine atom instead of chlorine at the 8th position.

Uniqueness: The presence of both the chlorine atom and the methyl group in 8-chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one imparts unique chemical properties, such as altered reactivity and binding characteristics. These features can enhance its potential as a pharmacologically active compound compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

8-chloro-2-methyl-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C10H10ClNO/c1-12-6-8-7(5-10(12)13)3-2-4-9(8)11/h2-4H,5-6H2,1H3

InChI Key

YYZNNPKNIBUIKJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(CC1=O)C=CC=C2Cl

Origin of Product

United States

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